Dodecane-1,12-diamine;dodecanedioic acid
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Overview
Description
Dodecane-1,12-diamine and dodecanedioic acid are two distinct chemical compounds that can be combined to form a polymer. Dodecane-1,12-diamine is an aliphatic diamine with a twelve-carbon chain, while dodecanedioic acid is a dicarboxylic acid with a twelve-carbon chain. These compounds are used in the production of polyamides, which are important engineering plastics and fibers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecane-1,12-diamine: This compound can be synthesized through the hydrogenation of dodecanedinitrile. The reaction typically involves the use of a hydrogenation catalyst such as Raney nickel under high pressure and temperature conditions.
Dodecanedioic acid: This compound can be produced through the oxidation of cyclododecane. The process involves the use of nitric acid as an oxidizing agent.
Industrial Production Methods
Dodecane-1,12-diamine: Industrial production often involves the hydrogenation of dodecanedinitrile using a continuous flow reactor to ensure high yield and purity.
Dodecanedioic acid: Industrial production can be achieved through the oxidation of cyclododecane using nitric acid or through biotechnological methods involving the use of microorganisms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Dodecanedioic acid can undergo oxidation reactions to form various oxidized products.
Reduction: Dodecane-1,12-diamine can be reduced to form corresponding amines.
Substitution: Both compounds can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent for dodecanedioic acid.
Reduction: Hydrogen gas and a catalyst such as Raney nickel are used for the reduction of dodecane-1,12-diamine.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of dodecanedioic acid.
Reduction: Reduced amines from dodecane-1,12-diamine.
Substitution: Halogenated derivatives of both compounds.
Scientific Research Applications
Chemistry
Polyamide Production: Both compounds are used as monomers in the production of polyamides such as nylon-6,12, which are used in engineering plastics and fibers.
Biology
Biotransformation Studies: Dodecanedioic acid is used in studies involving the biotransformation of alkanes by microorganisms.
Medicine
Metabolic Studies: Dodecanedioic acid has been studied for its potential use in metabolic therapies for conditions such as type 2 diabetes.
Industry
Mechanism of Action
Molecular Targets and Pathways
Dodecanedioic acid: Acts as a building block in the synthesis of polyamides and other polymers. It undergoes polymerization reactions to form long-chain polymers.
Dodecane-1,12-diamine: Acts as a cross-linking agent in the production of polyamides, enhancing the mechanical properties of the resulting polymers.
Comparison with Similar Compounds
Similar Compounds
Sebacic acid: Another dicarboxylic acid with a ten-carbon chain.
Hexamethylenediamine: An aliphatic diamine with a six-carbon chain.
Uniqueness
Dodecanedioic acid: Unique due to its twelve-carbon chain, which provides specific mechanical and thermal properties to the polymers it forms.
Dodecane-1,12-diamine: Unique due to its long aliphatic chain, which enhances the flexibility and toughness of the resulting polyamides.
Properties
CAS No. |
36497-34-4 |
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Molecular Formula |
C24H50N2O4 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
dodecane-1,12-diamine;dodecanedioic acid |
InChI |
InChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16) |
InChI Key |
SWZJUAVKTJFUIS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O |
Related CAS |
36497-34-4 60180-78-1 |
Origin of Product |
United States |
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